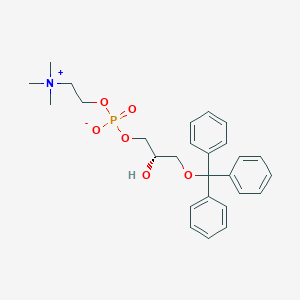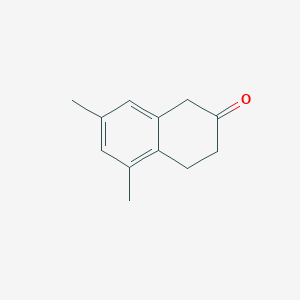
5,7-Dimethyl-2-tetralone
Overview
Description
5,7-Dimethyl-2-tetralone: is a chemical compound that belongs to the tetralone family, which are bicyclic aromatic hydrocarbons consisting of a benzene ring fused to a cyclohexanone ring. Tetralones are of significant interest in organic chemistry due to their reactivity and potential as intermediates in the synthesis of various natural products.
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of coumarin derivatives and naphthoquinones . It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 facilitates the hydroxylation of this compound, leading to the formation of hydroxylated metabolites. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation to form hydroxylated metabolites, which can further participate in conjugation reactions, such as glucuronidation and sulfation. These metabolic transformations enhance the solubility and excretion of this compound, facilitating its clearance from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Metal-Free Approach: A metal-free, ultrasound-assisted approach for the synthesis of highly functionalized 2-tetralones involves the ring transformation of 2H-pyran-2-ones with the spiro-cyclic ketone 1,4-cyclohexandione monoethylene ketal to yield spiro-cyclic ketals and subsequent acid-mediated hydrolysis.
From Benzenepropanol: Synthesis of 5,7-Dimethyl-2-tetralone from Benzenepropanol, α-(diethoxymethyl)-2,4-dimethyl- involves specific reaction conditions and reagents.
Industrial Production Methods:
- Detailed industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dimethyl-2-tetralone can undergo oxidation reactions, such as selenium dioxide oxidation to form 5,7-dimethyl-1,2-naphthoquinones.
Substitution: It can participate in substitution reactions, including Friedel-Crafts alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Substitution: Friedel-Crafts reactions typically involve catalysts like aluminum chloride or other Lewis acids.
Major Products:
Oxidation: 5,7-Dimethyl-1,2-naphthoquinones.
Substitution: Various substituted tetralone derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various natural products and complex organic molecules.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to biologically active compounds.
Industry:
Mechanism of Action
The mechanism of action for compounds related to 5,7-Dimethyl-2-tetralone often involves interaction with biological receptors. For instance, C1-Methylated derivatives of dopaminergic agonists based on the tetralin structure have been shown to stimulate central dopamine receptors, with varying potency and selectivity between different derivatives.
Comparison with Similar Compounds
5,7-Dimethyl-1-tetralone: Used in the synthesis of new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones.
5,8-Dimethyl-2-tetralone: A potential intermediate for the synthesis of Ring-A aromatic sesquiterpenes.
Uniqueness:
- 5,7-Dimethyl-2-tetralone is unique due to its specific methylation pattern, which can influence its reactivity and the types of products it forms in chemical reactions.
Properties
IUPAC Name |
5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLBOUOFVRYIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=O)CC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439186 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150331-48-9 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


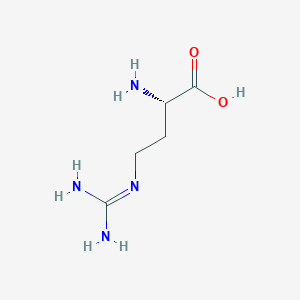
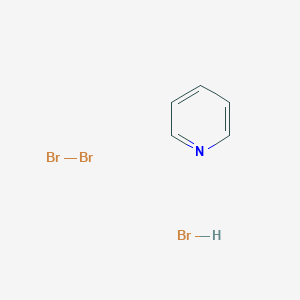
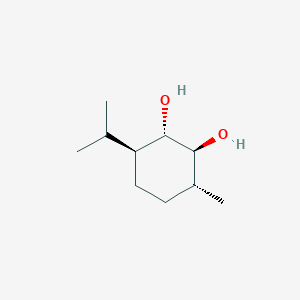
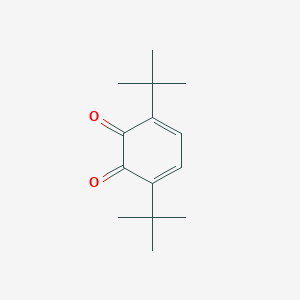
![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)

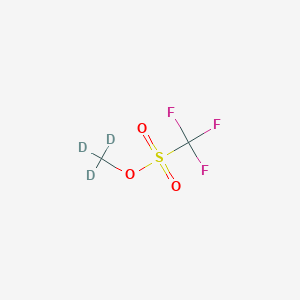
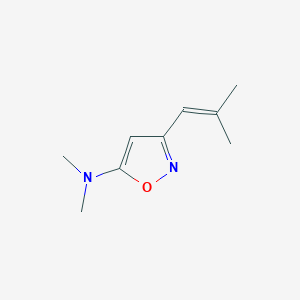
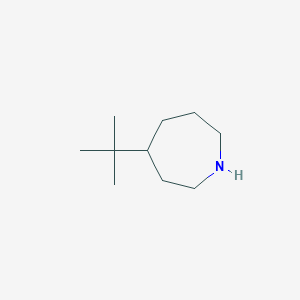

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
